3,3',5,5'-Tetra-tert-butyldiphenoquinone

Electrochemistry Redox mediator Cyclic voltammetry

Conventional quinone oxidants generate nucleophilic hydroquinone byproducts that compromise selectivity in electrophilic reaction environments. 3,3',5,5'-Tetra-tert-butyldiphenoquinone eliminates this interference: • Non-nucleophilic reduced byproduct (2,2',6,6'-tetra-tert-butyl-p,p'-biphenol) ensures clean oxidation without side reactions • Fully reversible two-electron redox (E₀ = -0.53 V, -0.92 V vs. SCE) supports sustained electrochemical cycling • Photochemically inert under visible light-unlike tetramethyl analogs-for reliable ambient handling Supplied as ≥98% (HPLC) crystalline powder; bulk quantities available for pilot-scale synthesis and antioxidant intermediate production.

Molecular Formula C28H40O2
Molecular Weight 408.6 g/mol
CAS No. 2455-14-3
Cat. No. B149682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5,5'-Tetra-tert-butyldiphenoquinone
CAS2455-14-3
Synonyms3,3’,5,5’-Tetra-tert-butyl-diphenoquinone;  3,3’,5,5’-Tetra-tert-butyl-[Bi-2,5-cyclohexadien-1-ylidene]-4,4’-dione;  3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone;  3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone;  3,3’,5,5’-Tetra-tert-butyldiphenoquinon
Molecular FormulaC28H40O2
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C
InChIInChI=1S/C28H40O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16H,1-12H3
InChIKeyGQIGHOCYKUBBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 2 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetra-tert-butyldiphenoquinone Technical & Procurement Profile


3,3',5,5'-Tetra-tert-butyldiphenoquinone (also referred to as TTBDQ or DPQ) is a sterically hindered diphenoquinone derivative characterized by four tert-butyl substituents on the biphenyl framework [1]. This substitution pattern confers distinctive physicochemical properties including a planar diphenoquinone moiety (deviation within ±0.016 Å) and enhanced solubility in nonpolar organic media [2]. The compound serves dual roles in industrial and research settings: as a two-electron oxidant in organic synthesis with a non-nucleophilic reduced byproduct, and as an intermediate in the production of high-value antioxidants and polymer stabilizers [3][4].

Two-electron oxidant for organic synthesis; sterically hindered framework reduces nucleophilic interference.
Photostable under ambient light; suitable for analytical standards and light-exposed processes.
Scalable intermediate for hindered phenolic antioxidants and polymer stabilizers.

Why Generic Quinones Fail for Tetra-tert-butyldiphenoquinone


Substitution with unsubstituted diphenoquinone, tetramethyl-diphenoquinone, or simple benzoquinones is not functionally equivalent due to three critical performance divergences. First, the tetra-tert-butyl substitution of 3,3',5,5'-tetra-tert-butyldiphenoquinone confers photochemical inertness under visible light irradiation, whereas the tetramethyl analog undergoes photoreduction to the hydroquinone under identical conditions [1]. Second, the reduced byproduct of this compound (2,2',6,6'-tetra-tert-butyl-p,p'-biphenol) is non-nucleophilic, enabling compatibility with electrophilic reaction components—a property absent in benzoquinone-based oxidants whose hydroquinone byproducts actively participate in nucleophilic side reactions [2]. Third, the electrochemical behavior of 3,3',5,5'-tetra-tert-butyldiphenoquinone exhibits two fully reversible one-electron transfers (E₀ = −0.53 V and −0.92 V vs. SCE), whereas the corresponding hydrodiphenoquinone reduced form displays quasi-reversible or chemically irreversible electron transfers, fundamentally altering its suitability for redox cycling applications [3].

Tetramethyl-diphenoquinone analog
May undergo photoreduction under visible light; TTBDQ remains unchanged in identical conditions.
Benzoquinone-based oxidants
Reduction byproduct (hydroquinone) is nucleophilic, potentially interfering with electrophilic substrates.
Hydrodiphenoquinone reduced form
Exhibits chemically irreversible redox behavior; may not support sustained redox cycling applications.

TTBDQ Differentiators vs. Closest Analogs


Reversible Redox vs. Hydrodiphenoquinone Irreversibility

3,3',5,5'-Tetra-tert-butyldiphenoquinone exhibits two fully reversible one-electron transfers with standard potentials of E₀ = −0.53 V and E₀ = −0.92 V versus SCE in non-aqueous medium, as determined by cyclic voltammetry [1]. In direct comparison, the corresponding hydrodiphenoquinone reduced form (di-tert-butylhydrobenzoquinone) demonstrates chemically irreversible or quasi-reversible electron transfer behavior, with irreversible peak potentials at Epc = 0.31 V and Epa = 1.00 V versus SCE [2]. The reversible nature of 3,3',5,5'-tetra-tert-butyldiphenoquinone enables sustained redox cycling without degradation of electrochemical response.

Reversible Redox
Head-to-head
Two reversible one-electron transfers: E₀ = −0.53 V, −0.92 V vs SCE.
Enables sustained redox cycling; comparator degrades irreversibly.
CV in non-aqueous medium; hydrodiphenoquinone Epc 0.31 V, Epa 1.00 V.
Electrochemistry Redox mediator Cyclic voltammetry

Photostability vs. Tetramethyl Analog

Under visible light irradiation in acetaldehyde, 3,3′,5,5′-tetra-t-butyl-4,4′-diphenoquinone remains completely unchanged, exhibiting no detectable photoreduction [1]. In stark contrast, the 3,3′,5,5′-tetramethyl-4,4′-diphenoquinone analog undergoes predominant photoreduction to the corresponding hydroquinone under identical irradiation conditions [2]. This differential photochemical stability is attributed to the steric shielding provided by the four tert-butyl groups, which effectively suppresses hydrogen abstraction pathways available to less hindered analogs.

Photostability
Head-to-head
No reaction under visible light; tetramethyl analog undergoes photoreduction.
Supports photostable oxidant selection for light-exposed workflows.
Irradiation in acetaldehyde; qualitative difference.
Photochemistry Stability Photoreduction

Non-Nucleophilic Byproduct vs. Benzoquinone

The reduced byproduct of 3,3',5,5'-tetra-tert-butyldiphenoquinone is 2,2',6,6'-tetra-tert-butyl-p,p'-biphenol, which is characterized as non-nucleophilic due to steric hindrance from the four tert-butyl groups [1]. This contrasts with 1,4-benzoquinone, whose reduction yields hydroquinone—a nucleophilic species that can participate in side reactions with electrophilic substrates or reaction intermediates [2]. The non-nucleophilic nature of the 3,3',5,5'-tetra-tert-butyldiphenoquinone-derived byproduct eliminates interference in reactions containing electrophiles, enabling cleaner product profiles.

Byproduct Profile
Class-level
Reduced byproduct is 2,2',6,6'-tetra-tert-butyl-p,p'-biphenol — non-nucleophilic due to steric hindrance.
Supports electrophile-compatible oxidation without side reactions.
Class-level inference; verify in specific reaction context.
Organic synthesis Oxidant Electrophile compatibility

Regenerable Oxidant via O₂ Reoxidation

3,3',5,5'-Tetra-tert-butyldiphenoquinone functions as a two-electron acceptor that can be regenerated from its reduced form (2,2',6,6'-tetra-tert-butyl-p,p'-biphenol) via reoxidation with molecular oxygen in the presence of base, achieving near-quantitative yields [1]. This enables O₂ to serve as the formal terminal oxidant in catalytic processes. While similar regeneration may be conceptually possible for other quinones, the documented near-quantitative efficiency and the facile separation of the sterically hindered biphenol product are specifically established for this compound [2].

Oxidant Regeneration
Data to verify
Near-quantitative reoxidation of reduced form with O₂ and base.
May reduce reagent consumption; supports catalytic O₂-terminal oxidant cycles.
Exact yields not provided; near-quantitative classification.
Green chemistry Oxidation Catalysis Recyclability

Planar Crystal Structure vs. Unsubstituted Diphenoquinone

Single-crystal X-ray diffraction analysis of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone reveals that the diphenoquinone moiety is strictly planar with a deviation of only ±0.016(3) Å from the mean plane [1]. The molecule crystallizes in the space group P1̄ with one-half molecule in the asymmetric unit, the other half generated by an inversion center [2]. While comparative crystallographic data for unsubstituted diphenoquinone in identical conditions are not available from the same study, the high planarity of the tetra-tert-butyl derivative is notable given the steric bulk of the substituents, and intramolecular C–H···O hydrogen bonds contribute to crystal lattice stabilization [3].

Crystal Structure
Method context
Diphenoquinone moiety planar within ±0.016 Å; space group P1̄.
Supports batch consistency verification and computational modeling.
Single-crystal XRD; DCM/MeOH crystallization.
Crystallography X-ray diffraction Structural analysis

Tetra-tert-butyldiphenoquinone Application Scenarios


Redox Mediator for Non-Aqueous Electrochemical Systems

The fully reversible two-electron transfer behavior (E₀ = −0.53 V and −0.92 V vs. SCE) positions 3,3',5,5'-tetra-tert-butyldiphenoquinone as a candidate redox mediator for organic redox flow batteries, electrocatalytic cycles, and electrochemical sensors operating in non-aqueous media [1]. Its reversible electrochemistry contrasts with the irreversible behavior of hydrodiphenoquinone-based compounds, making it suitable for applications requiring sustained, reproducible redox cycling [2].

Electrophile-Compatible Oxidant for Organic Synthesis

In synthetic methodologies requiring oxidation in the presence of electrophilic functional groups—such as N-heterocyclic carbene-catalyzed oxidative esterifications, acylations, and amide bond formations—3,3',5,5'-tetra-tert-butyldiphenoquinone provides clean oxidation without nucleophilic interference from its reduced byproduct [3]. This compatibility advantage over benzoquinone-based oxidants translates to higher reaction selectivity and simplified purification protocols [4].

Intermediate for Antioxidants & Polymer Stabilizers

3,3',5,5'-Tetra-tert-butyldiphenoquinone serves as the key intermediate in the industrial synthesis of 2,2',6,6'-tetra-tert-butyl-p,p'-biphenol, a hindered phenolic antioxidant and polymer stabilizer [5]. The documented oxidative dimerization of 2,6-di-tert-butylphenol to the target diphenoquinone using heterogeneous catalysts in methanol represents a scalable, patent-protected manufacturing route [6]. Further dealkylation yields p,p'-biphenol, a monomer for high-performance polyesters and liquid crystal polymers [7].

Photostable Analytical Reference Standard

The demonstrated photochemical inertness of 3,3',5,5'-tetra-tert-butyldiphenoquinone under visible light irradiation—in contrast to the photoreactivity of tetramethyl-substituted diphenoquinones [8]—makes it a reliable reference standard for analytical method development, pharmaceutical impurity profiling (as Probucol USP Related Compound A ), and quality control applications where ambient light exposure during handling is unavoidable.

Application
Selection Property
Validation Focus
Redox mediator for non-aqueous electrochemical systems
Reversible two-electron redox behavior
Sustained redox cycling without degradation
Electrophile-compatible oxidant for organic synthesis
Non-nucleophilic reduced byproduct
Compatibility with electrophilic substrates; product purity
Intermediate for antioxidants & polymer stabilizers
Scalable synthetic route to hindered phenols
Monomer quality for high-performance polymers
Photostable analytical reference standard
Photochemical inertness under visible light
Ambient-light handling stability; standard consistency

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